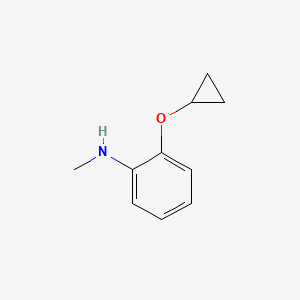

2-Cyclopropoxy-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyloxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-9-4-2-3-5-10(9)12-8-6-7-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDNRCSSCFIDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropoxy N Methylaniline and Analogues

Established Synthetic Pathways to 2-Cyclopropoxy-N-methylaniline

The creation of the target molecule, this compound, can be approached through a sequence of reactions that first establish the cyclopropoxy group on an aromatic ring, followed by the introduction or modification of the amino group.

The formation of the cyclopropoxy ether is a key step that often employs a formal nucleophilic substitution mechanism. This reaction does not typically proceed via a classic SN2 pathway, which is unfavorable on a cyclopropyl (B3062369) system due to the hybridization of the C-Br bond. researchgate.net Instead, the synthesis is often achieved through a base-assisted dehydrohalogenation of a bromocyclopropane (B120050) precursor. researchgate.netnih.gov This process generates a highly reactive cyclopropene (B1174273) intermediate in situ. nih.govmdpi.com Subsequent nucleophilic addition of an oxygen-based nucleophile, such as the phenoxide derived from a 2-aminophenol (B121084) derivative, across the strained double bond of the cyclopropene affords the desired cyclopropyl ether. researchgate.netmdpi.com

This elimination-addition pathway provides an efficient route to cyclopropanes that might otherwise be difficult to access. nih.gov The diastereoselectivity of the nucleophilic addition can be controlled through various strategies, including thermodynamic epimerization of the resulting product to favor the more stable trans-isomer. nih.gov

Table 1: Key Features of Cyclopropoxy Moiety Formation via Nucleophilic Substitution

| Mechanism Step | Description | Key Intermediates | Driving Force |

|---|---|---|---|

| Dehydrohalogenation | Base-assisted elimination of HBr from a bromocyclopropane. | Cyclopropene | Formation of a strained but reactive olefin. |

| Nucleophilic Addition | Attack of a nucleophile (e.g., a phenoxide) on the cyclopropene double bond. | Cyclopropyl anion (transient) | Release of ring strain. nih.gov |

| Protonation/Epimerization | Protonation of the transient anion and potential epimerization to the thermodynamically favored product. | Final cyclopropyl ether | Attainment of the most stable stereoisomer. nih.gov |

Once the 2-cyclopropoxyaniline (B36105) scaffold is in place, the final step is the introduction of the N-methyl group. Several established methods for the N-methylation of anilines can be employed. A common laboratory and industrial approach involves the reaction of the primary aniline (B41778) with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com

Alternatively, catalytic methods using methanol (B129727) as a "green" methylating agent are increasingly favored. researchgate.net These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the catalyst temporarily removes hydrogen from the methanol to form an electrophilic formaldehyde (B43269) equivalent, which then reacts with the amine. researchgate.net A variety of catalysts, including those based on iridium, nickel, or copper, have been shown to be effective for this transformation. google.comacs.orgrsc.org For example, Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high activity and complete selectivity for the mono-N-methylation of aniline using methanol as the C1 source. acs.org

Another powerful strategy for forming the C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction could theoretically be used to couple 2-cyclopropoxybromobenzene with methylamine. Such methods have been successfully applied to synthesize various N-cyclopropylanilines from aryl bromides and cyclopropylamine (B47189) in high yields. acs.orgresearchgate.net

Table 2: Comparison of N-Methylation Strategies for Anilines

| Method | Methyl Source | Typical Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Alkylation | Dimethyl sulfate, Methyl iodide | Base (e.g., NaOH, K₂CO₃) | Well-established, high conversion. | Use of toxic and stoichiometric reagents. chemicalbook.com |

| Catalytic (Borrowing Hydrogen) | Methanol | Ir, Ni, Cu, or Ru complexes | Atom-economical, uses a green reagent. researchgate.net | Requires catalyst, may need higher temperatures. rsc.org |

| Reductive Amination | Formaldehyde/Formic Acid | - | High selectivity for mono-methylation. | Use of toxic formaldehyde. |

| Buchwald-Hartwig Coupling | Methylamine | Palladium catalyst with a specialized ligand | Broad substrate scope, high functional group tolerance. acs.org | Requires pre-functionalized aryl halide, catalyst cost. |

Synthesis of Related N-Cyclopropyl-N-methylaniline Derivatives

The synthesis of analogues provides access to a wider range of chemical structures for further investigation. This includes modifications to the nitrogen substituent and the introduction of chirality.

Hydrogenation is a fundamental reaction in the synthesis of aniline precursors. A common route to substituted anilines involves the catalytic hydrogenation of the corresponding nitroaromatic compounds. rsc.org This transformation is often carried out using supported platinum catalysts under a hydrogen atmosphere. rsc.org The reaction is highly efficient and can be tuned to be selective. For instance, the addition of specific amines can promote the conversion of nitroaromatics, while other additives can prevent over-reduction, allowing for the isolation of intermediate N-aryl hydroxylamines if desired. rsc.org This method provides a reliable pathway to the aniline core structure, which can then be further functionalized. In a different context, metal-free hydrogenation conditions using H₂ and B(C₆F₅)₃ can be used to hydrogenate the N-bound phenyl ring itself, converting aniline derivatives into their corresponding N-cyclohexylamines. nih.gov

Creating chiral molecules requires stereocontrolled synthetic methods. An effective strategy for preparing enantiomerically enriched cyclopropyl amines involves a diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.comconsensus.app This reaction proceeds through an SN2' mechanism, where a nucleophile attacks a cyclopropene intermediate that is generated in situ. mdpi.com

The key to this methodology is a "dual-control" of diastereoselectivity. nih.govmdpi.com The absolute configuration of a stereocenter on the starting chiral bromocyclopropane is preserved during the dehydrohalogenation step. This chiral center then directs the facial selectivity of the subsequent nucleophilic attack on the cyclopropene intermediate, governing the configuration of the two newly formed stereocenters. mdpi.comku.edu This approach has been successfully used to synthesize chiral cyclopropyl amines and ethers with high diastereoselectivity, providing access to compounds with three contiguous stereocenters within the cyclopropane (B1198618) ring. mdpi.comresearchgate.net

Strategies for Substituted N-Methylaniline Precursor Synthesis

The synthesis of the target compound and its analogues relies on the availability of appropriately substituted N-methylaniline precursors. A variety of methods exist for their preparation.

The alkylation of anilines with methanol over solid acid or metal-containing catalysts is a widely studied and industrially relevant method. google.comresearchgate.net For instance, Sn-MFI molecular sieves have been shown to catalyze the vapor-phase methylation of aniline, yielding N-methylaniline. researchgate.net Bifunctional catalysts containing a hydrogenating metal component (like copper) and an alkylating zeolite component can also be used. researchgate.net The reaction of aniline with methanol can be performed in an autoclave at elevated temperatures and pressures to produce N-methylaniline with high selectivity, minimizing the formation of the undesired N,N-dimethylaniline byproduct. google.com

Another approach involves the transalkylation reaction between aniline and N,N-dimethylaniline over a zeolite catalyst, which transfers a methyl group to produce N-methylaniline. epa.gov A facile, high-yield protocol for synthesizing mono-N-methyl anilines involves the formation of formimidate intermediates from the reaction of a primary aniline with triethyl orthoformate, followed by reduction with sodium borohydride. researchgate.net These diverse methods provide a robust toolkit for accessing the necessary N-methylaniline building blocks for more complex syntheses.

Green Chemistry and Sustainable Synthesis Considerations for Aromatic Amines

The synthesis of aromatic amines, including this compound and its analogues, has traditionally relied on methods that are often at odds with the principles of green chemistry. rsc.org Classical approaches can involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. rsc.org Recognizing the environmental impact of such processes, a considerable shift towards more sustainable and eco-friendly synthetic methodologies is underway in both academic and industrial research. rsc.orgrsc.org This section explores key green chemistry considerations in the synthesis of aromatic amines, focusing on the reduction of environmental impact through innovative catalytic systems, the use of renewable resources, and the adoption of safer reaction media.

A primary focus of green chemistry is the development of catalytic processes that are not only efficient but also environmentally benign. mdpi.com For the synthesis of N-alkylanilines, traditional methods often require multi-step procedures and may utilize environmentally harmful transition metals. chemistryviews.org A significant advancement in this area is the use of earth-abundant and non-toxic metals as catalysts. For instance, an iron(II) salt has been successfully employed as a catalyst for the synthesis of N-methylanilines from arenes. chemistryviews.org This method operates under mild conditions (40 °C) and is notable for its use of an environmentally benign iron catalyst, FeSO₄·7H₂O, in the solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). chemistryviews.org This approach allows for the conversion of various arenes into their corresponding N-methylaniline derivatives in moderate to good yields, presenting a greener alternative to methods reliant on more toxic or precious metals. chemistryviews.org

Another cornerstone of sustainable synthesis is the utilization of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and efficiency under mild conditions. researchgate.netmdpi.com Biocatalytic strategies for the synthesis of chiral amines are increasingly attractive alternatives to traditional chemical methods. mdpi.comresearchgate.net Enzymes such as transaminases, imine reductases, and monoamine oxidases have been successfully applied to the synthesis of amine-containing pharmaceuticals, offering safer, more efficient, and less costly manufacturing processes. mdpi.com For example, whole-cell biocatalysis has been used to establish artificial enzymatic cascades for the synthesis of benzylamine (B48309) and its analogues from renewable feedstocks like L-phenylalanine. researchgate.net This approach highlights the potential for producing aromatic amines in a green and sustainable manner. researchgate.net Engineered amine dehydrogenases are also being explored for the biocatalytic reductive amination of ketones, providing a route to chiral amines. frontiersin.org

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or biomass-derived solvents. acs.org For palladium-catalyzed aminations of aryl halides, methodologies have been developed that utilize a recyclable aqueous micellar medium. nih.gov This approach not only reduces the reliance on volatile organic compounds but also allows for lower catalyst loadings and the recycling of the precious metal catalyst. nih.gov Furthermore, solvent-free and catalyst-free reaction conditions represent an ideal scenario in green synthesis. nih.gov For certain amination reactions, it has been demonstrated that conducting the synthesis without a solvent can lead to higher yields and shorter reaction times compared to conventional methods. nih.gov

The principles of atom economy and waste reduction are also central to green chemistry. rsc.org Catalytic methods such as the Buchwald-Hartwig and Ullmann reactions are efficient alternatives to classical methods like the Gabriel synthesis, which suffers from low atom economy due to the formation of stoichiometric amounts of waste. rsc.org However, even these catalytic methods can be improved by using more sustainable catalyst systems and reaction conditions. rsc.org The development of heterogeneous catalysts, such as a g-C3N4/Ni nanocomposite, offers advantages in terms of recyclability and ease of separation from the reaction mixture, further minimizing waste. mdpi.com

In the context of synthesizing this compound and its analogues, these green chemistry principles can be applied to develop more sustainable routes. For the N-methylation of a 2-cyclopropoxyaniline precursor, an iron-catalyzed approach or a biocatalytic method could be explored as alternatives to traditional alkylating agents. The synthesis of the aryl ether linkage could also be made greener by adapting catalytic Williamson ether synthesis methods that operate at high temperatures with weak alkylating agents, reducing the need for stoichiometric reagents. acs.org

The following table summarizes some of the green chemistry approaches applicable to the synthesis of aromatic amines and their potential advantages:

| Green Chemistry Approach | Key Features | Potential Advantages for Aromatic Amine Synthesis |

| Benign Catalysts | Use of earth-abundant and non-toxic metals like iron. chemistryviews.org | Reduces reliance on precious or toxic metals, lowers environmental impact. chemistryviews.org |

| Biocatalysis | Employment of enzymes (e.g., transaminases, imine reductases) and whole-cell systems. researchgate.netmdpi.com | High selectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. researchgate.netmdpi.com |

| Green Solvents | Utilization of water, aqueous micellar solutions, or solvent-free conditions. nih.govnih.gov | Eliminates or reduces the use of hazardous organic solvents, simplifies product purification. nih.govnih.gov |

| Heterogeneous Catalysis | Use of recyclable catalysts like nanocomposites. mdpi.com | Facilitates catalyst recovery and reuse, minimizes waste streams. mdpi.com |

| Atom Economy | Preference for catalytic reactions over stoichiometric ones. rsc.org | Maximizes the incorporation of starting materials into the final product, reduces waste. rsc.org |

By integrating these green and sustainable considerations into the synthetic design for this compound and related compounds, the chemical industry can move towards processes that are not only efficient and cost-effective but also environmentally responsible.

Advanced Spectroscopic Characterization and Analytical Methodologies

Elucidation of Reaction Intermediates via Time-Resolved Spectroscopy

Time-resolved spectroscopy is an essential tool for studying dynamic chemical processes by monitoring spectroscopic changes over time. wikipedia.org This technique is particularly valuable for detecting and characterizing short-lived reaction intermediates that are unobservable through conventional spectroscopic methods. ornl.gov By utilizing pump-probe setups, where an initial "pump" laser pulse initiates a reaction and a subsequent "probe" pulse monitors the resulting changes, researchers can track the evolution of transient species on timescales ranging from femtoseconds to milliseconds. wikipedia.orgornl.gov

Laser Flash Photolysis (LFP) is a powerful time-resolved technique used to generate and study transient chemical species such as triplet excited states, radicals, and radical ions. unimelb.edu.auscielo.br In studies of analogous compounds like N-cyclopropylanilines (CPA), LFP has been instrumental in understanding oxidative degradation pathways. acs.org The technique involves exciting a sample with a short, high-energy laser pulse (the "pump") and monitoring the subsequent changes in absorbance using a second, weaker light source (the "probe"). unimelb.edu.au

In a typical LFP experiment on a CPA analog, a pump laser pulse (e.g., from a Ti/sapphire laser) is used to excite a photosensitizer, which then oxidizes the aniline (B41778) derivative. acs.org The formation and decay of the resulting transient species, such as the N-cyclopropylaniline radical cation (CPA•+), can be observed. acs.org By varying the time delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed, allowing for the direct observation of the intermediate's lifetime and its reaction kinetics with other molecules. ornl.govacs.org For instance, time windows up to 50 microseconds have been used to fit the growth and decay of longer-lived radical cations. acs.org This kinetic data provides invaluable mechanistic insights into how 2-Cyclopropoxy-N-methylaniline might behave in similar oxidative environments. acs.org

| LFP Experimental Parameter | Description/Value | Purpose |

| Pump Wavelength | 320–340 nm | To excite a model photosensitizer (e.g., 2-acetonaphthone). acs.org |

| Pulse Energy | ~3–4 µJ | To generate a sufficient concentration of transient species. acs.org |

| Time Resolution | 800 ps to 20 ns | To capture the kinetics of both short- and long-lived intermediates. acs.org |

| Detected Species | Radical Cation (CPA•+) | The primary transient species observed during the oxidation of the aniline. acs.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For this compound, ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

In ¹H NMR analysis of related N-methylaniline compounds, distinct signals are expected for the aromatic protons, the N-methyl protons, and the protons of the substituent groups. rsc.org For this compound, specific signals corresponding to the cyclopropoxy ring protons would be a key identifying feature. acs.org In mechanistic studies involving the degradation of the cyclopropyl (B3062369) group, NMR is critical for identifying reaction products. For example, the disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals, such as a singlet for an acetyl group, can confirm ring-opening reactions. acs.org

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | 109 - 150 |

| N-Methyl Protons (-NCH₃) | ~2.9 | ~30.5 |

| Cyclopropoxy Protons (-OCH(CH₂)₂) | 0.5 - 4.0 (complex pattern) | 10 - 60 |

Note: Expected chemical shifts are estimates based on data for structurally similar compounds such as N-methyl-2-(methylthio)aniline and other substituted anilines. rsc.org

Chromatographic Techniques for Product Isolation, Identification, and Quantitative Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of this compound and its reaction mixtures. HPLC allows for the efficient separation, identification, and quantification of the parent compound, its intermediates, and final products. mdpi.com

Reversed-phase HPLC (RP-HPLC) is a common method for analyzing aniline derivatives. researchgate.netsielc.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com By using a detector, such as a diode-array detector (DAD), it is possible to monitor the eluate at multiple wavelengths, aiding in the identification of separated components based on their UV-Vis spectra. mdpi.com

In studies of the photochemical degradation of analogous N-cyclopropylanilines, HPLC has been used to track the disappearance of the parent compound and the emergence of various products over time. acs.org The retention time of each compound under specific chromatographic conditions is a key identifying characteristic. For example, in one study, different ring-opened products and intermediates were successfully separated and monitored. acs.org

| Compound Type (from CPA analog study) | Example Retention Time (min) | Chromatographic Conditions |

| Ring-Opened Product 1 | ~2.7 | Gradient elution with water/acetonitrile on a C18 column. acs.org |

| Unstable Intermediate (Product 3) | ~3.4 | Gradient elution with water/acetonitrile on a C18 column. acs.org |

Note: Data is from a study on N-cyclopropylaniline (CPA), a structural analog, to illustrate the application of the technique. acs.org

Mass Spectrometry Techniques for Derivatization and Specific Detection

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic method like Gas Chromatography (GC-MS) or HPLC (LC-MS), it provides powerful capabilities for identifying compounds in complex mixtures. rsc.org

For non-volatile or polar compounds like many aniline derivatives, chemical derivatization is often employed prior to GC-MS analysis. researchgate.netjfda-online.com Derivatization modifies the analyte to increase its volatility and thermal stability, making it more suitable for GC separation. researchgate.netjfda-online.com Common derivatization reactions for amines include acylation or silylation, which replace the active hydrogen on the nitrogen atom with a less polar group. jfda-online.com

Following separation, the compound is ionized (e.g., by electron impact), causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (C₁₀H₁₃NO, Mol. Wt. 163.22), the molecular ion peak [M]⁺ would be expected at m/z 163. Analysis of the fragmentation pattern would provide further structural confirmation. rsc.org

| Compound/Fragment | Expected m/z | Significance |

| Molecular Ion [M]⁺ | 163 | Confirms the molecular weight of this compound. |

| Fragment from loss of methyl | 148 | Indicates the presence of the N-methyl group. |

| Fragment from loss of cyclopropoxy | 106 | Indicates the presence of the cyclopropoxy group. |

Note: Expected m/z values are based on the molecular structure and common fragmentation patterns of related N-methylaniline derivatives. rsc.org

Vibrational Spectroscopy for Conformational and Electronic Analysis (e.g., NIR Overtone, Raman Spectroscopy)

Vibrational spectroscopy, which includes techniques like Near-Infrared (NIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. mdpi.com These modes are highly sensitive to molecular structure, conformation, and intermolecular interactions, making these techniques valuable for both structural characterization and kinetic studies. spectroscopyonline.comnih.gov

Raman spectroscopy is based on the inelastic scattering of light and is particularly sensitive to non-polar, symmetric vibrations, such as C=C bonds in an aromatic ring. spectroscopyonline.com It is complementary to FT-IR spectroscopy and is well-suited for studying reactions in aqueous media due to water's weak Raman scattering. mdpi.com Studies on N-methylaniline have demonstrated the utility of Raman spectroscopy for monitoring the kinetics of chemical oxidation by observing the sigmoidal growth of characteristic Raman bands over time. nih.gov

NIR spectroscopy measures the overtones and combination bands of fundamental vibrations, primarily involving C-H, N-H, and O-H bonds. spectroscopyonline.commdpi.com While the resulting spectra have broader and fewer features than mid-IR or Raman spectra, they can be highly useful for quantitative analysis and for studying intermolecular interactions like hydrogen bonding. spectroscopyonline.commdpi.com For this compound, specific bands in the NIR and Raman spectra can be assigned to the vibrations of the aniline frame, the methyl group, and the cyclopropyl ring, providing a complete vibrational profile of the molecule. nih.gov

| Vibrational Mode | Typical Raman/IR Wavenumber (cm⁻¹) | Associated Functional Group |

| N-H Stretch (secondary amine) | 3300 - 3500 | -NH- |

| C-H Stretch (aromatic) | 3000 - 3100 | Ar-H |

| C-H Stretch (aliphatic) | 2850 - 3000 | -CH₃, -C₃H₅ |

| C=C Stretch (aromatic ring) | 1400 - 1600 | Aromatic Ring |

| C-N Stretch | 1250 - 1360 | Ar-N |

Note: Wavenumber ranges are general and based on typical values for the specified functional groups found in similar aniline derivatives. nih.gov

Computational and Theoretical Investigations of 2 Cyclopropoxy N Methylaniline Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-Cyclopropoxy-N-methylaniline. These investigations employ methods like Density Functional Theory (DFT) and ab initio calculations to model the molecule's geometry and electronic landscape. researchgate.net The electronic structure of this compound is characterized by the interplay between the electron-donating N-methyl and cyclopropoxy groups and the aromatic aniline (B41778) ring.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. researchgate.netdntb.gov.ua The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps further visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Calculated Electronic Properties of Aniline Derivatives

| Property | Aniline | N-Methylaniline | This compound (Hypothetical) |

|---|---|---|---|

| HOMO Energy (eV) | -5.1 | -4.9 | -4.7 |

| LUMO Energy (eV) | -0.2 | -0.1 | 0.0 |

| HOMO-LUMO Gap (eV) | 4.9 | 4.8 | 4.7 |

| Dipole Moment (Debye) | 1.53 | 1.65 | 1.80 |

Note: Data for Aniline and N-Methylaniline are typical literature values. Data for this compound is hypothetical, based on expected substituent effects, for illustrative purposes.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

A critical aspect of mechanistic studies is the identification of transition states (TS) and the calculation of their corresponding energy barriers (activation energies). dntb.gov.ua The energy barrier determines the reaction rate, and its accurate calculation is a key success of DFT methods. researchgate.net For a given reaction of this compound, computational chemists can model the geometry of the transition state—the highest energy point along the reaction coordinate. The difference in energy between the reactants and the transition state provides the activation energy, which can be used to predict reaction kinetics. For example, in an electrophilic aromatic substitution reaction, DFT can calculate the energy barriers for substitution at the different positions on the aromatic ring, thereby predicting the regioselectivity.

Many reactions involving aniline derivatives proceed through radical intermediates, particularly in oxidative processes. In such cases, the spin state of the molecules and intermediates plays a crucial role. beilstein-journals.org DFT calculations are adept at handling systems with unpaired electrons and can accurately predict the relative energies of different spin states (e.g., singlet, doublet, triplet). rsc.org

The formation of the this compound radical cation is a key step in its oxidative polymerization. A theoretical study of aniline derivatives has shown that the distribution of the net radical cation spin is highly sensitive to the nature and position of substituents. researchgate.net Polymerization is favored when the net spin population on the nitrogen atom is similar to that on the para-carbon atom. researchgate.net DFT calculations can determine the spin density distribution in the radical cation of this compound, providing insights into its subsequent reactivity and tendency to form polymers.

Reaction outcomes can be significantly influenced by the surrounding environment, such as the solvent or the active site of an enzyme. Computational models can simulate these environmental effects. Implicit solvent models, like the Solvation Model based on Density (SMD) mentioned in studies, can account for the bulk properties of a solvent. researchgate.net For more complex environments like a protein's binding pocket, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. The polarity of a protein pocket, for instance, can stabilize charged intermediates or transition states, thereby altering reaction barriers and potentially changing the preferred reaction pathway compared to the reaction in the gas phase or in a nonpolar solvent.

Theoretical Studies on Dipole Effects and Cation-Pi Interactions

The electron-rich aromatic ring of this compound makes it a candidate for engaging in cation-π interactions, which are important non-covalent interactions in both chemistry and biology. nih.gov These interactions involve the electrostatic attraction between a cation and the quadrupole moment of a π-system. The strength of this interaction is modulated by substituents on the aromatic ring.

Table 2: Experimental and Theoretical Bond Dissociation Energies (BDEs) for Cation-π Complexes of N-Methylaniline

| Cation | Experimental BDE (kJ/mol) | Theoretical BDE (kJ/mol) |

|---|---|---|

| Li⁺ | 143.1 ± 5.6 | 145.2 |

| Na⁺ | 108.8 ± 4.8 | 108.8 |

| K⁺ | 83.3 ± 4.4 | 82.8 |

Source: Data from studies on alkali metal cation complexes with N-methylaniline. nih.govresearchgate.net

Prediction of Reactivity and Regioselectivity

A primary goal of computational chemistry is to predict how and where a molecule will react. semanticscholar.org For this compound, DFT-based methods can provide robust predictions of its reactivity and regioselectivity in various reactions. researchgate.net

As mentioned, analysis of Frontier Molecular Orbitals (HOMO and LUMO) is a common starting point. dntb.gov.ua The locations of the HOMO and LUMO indicate the sites most likely to act as a nucleophile and an electrophile, respectively. Additionally, calculated reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can quantify the reactivity at each atomic site within the molecule. These indices help predict the most favorable position for attack by an incoming reagent, thus explaining or predicting the regioselectivity of a reaction. For instance, in an electrophilic substitution reaction, these calculations would predict whether the incoming electrophile will preferentially add to the ortho, meta, or para position relative to the existing substituents.

Theoretical Analysis of Spectroscopic Signatures and Vibrational Modes

Computational chemistry provides powerful tools for the theoretical prediction and analysis of the spectroscopic properties of molecules such as this compound. Density Functional Theory (DFT) is a commonly employed quantum mechanical method that can accurately calculate molecular geometries and vibrational frequencies. nih.govsphinxsai.com By using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), a theoretical infrared (IR) and Raman spectrum can be generated. sphinxsai.commasjaps.com These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectroscopy. researchgate.net

The vibrational spectrum of this compound is complex, with contributions from the aniline core, the N-methyl group, and the cyclopropoxy group. Theoretical calculations help to disentangle these overlapping vibrational modes by providing a detailed description of the atomic motions associated with each frequency. The calculated vibrational frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

The key vibrational signatures for this compound can be categorized based on the functional groups present in the molecule. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. spectroscopyonline.com The aliphatic C-H stretching modes of the methyl and cyclopropyl (B3062369) groups are expected in the 2960–2850 cm⁻¹ range. libretexts.org The stretching vibration of the C-N bond in N-alkylanilines typically appears in the 1400-1200 cm⁻¹ region and may be coupled with other modes. nih.govsphinxsai.com The characteristic C-O-C stretching of the ether linkage is expected, with an aromatic ether like anisole (B1667542) showing a strong band around 1250 cm⁻¹. tum.de Furthermore, the benzene (B151609) ring itself has characteristic C-C stretching vibrations (ring modes) between 1620 and 1400 cm⁻¹. spectroscopyonline.com Out-of-plane C-H bending vibrations of the substituted aromatic ring give rise to strong bands in the 900-700 cm⁻¹ region, and their exact position is indicative of the substitution pattern. tum.de

Below is a table summarizing the predicted characteristic vibrational modes for this compound based on computational studies of analogous molecules.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | References |

| C-H Stretching | Aromatic Ring | 3100 - 3000 | spectroscopyonline.comlibretexts.org |

| C-H Stretching (asymmetric) | Methyl (-CH₃) | ~2960 | libretexts.org |

| C-H Stretching (symmetric) | Methyl (-CH₃) | ~2870 | libretexts.org |

| C-H Stretching | Cyclopropyl Ring | 3100 - 3000 | General IR data |

| C-C Ring Stretching | Aromatic Ring | 1620 - 1400 | sphinxsai.comspectroscopyonline.com |

| C-N Stretching | Aryl-Amine | 1400 - 1200 | nih.govsphinxsai.com |

| C-O-C Stretching (asymmetric) | Aryl-Alkyl Ether | ~1250 | tum.de |

| C-H Out-of-Plane Bending | Aromatic Ring | 900 - 700 | tum.de |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Fukui Function Analysis for Nucleophilicity Predictions

Fukui function analysis is a conceptual DFT tool used to identify and quantify the reactivity of different sites within a molecule. researchgate.netsciforum.net It describes the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), can be condensed to atomic sites (f_k) to rank the reactivity of individual atoms. sciforum.net

There are three main types of condensed Fukui functions:

f_k⁺ : for nucleophilic attack (reaction with an electrophile), which measures the electron density change upon adding an electron.

f_k⁻ : for electrophilic attack (reaction with a nucleophile), which measures the electron density change upon removing an electron.

f_k⁰ : for radical attack.

For this compound, both the N-methylamino and the cyclopropoxy groups are generally considered electron-donating. These groups increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to their substitution, as well as on the nitrogen atom itself. Consequently, these locations are expected to be the primary sites for reaction with electrophiles (nucleophilic character).

A theoretical Fukui function analysis would likely predict high values of f_k⁺ for the nitrogen atom and the carbon atoms at the 4- and 6-positions of the aniline ring, marking them as the most probable centers of nucleophilicity. The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic. The electron-donating effects of the substituents enhance the nucleophilicity of the aromatic ring. Conversely, the analysis of f_k⁻ would highlight the sites most susceptible to nucleophilic attack. In an electron-rich system like this, these values might be more diffuse, but could point to carbon atoms bearing hydrogen or other groups that could act as leaving groups in a substitution reaction.

The following table illustrates the conceptual application of Fukui function analysis to predict the primary reactive sites in this compound for an electrophilic attack.

| Atomic Site | Substituent Effect | Predicted Fukui Value (f_k⁺) for Nucleophilicity | Predicted Reactivity towards Electrophiles |

| Nitrogen (in -NHCH₃) | Inherent lone pair, electron-donating group attached to the ring. | High | High |

| C4-position (para to -NHCH₃) | Strong activation from the electron-donating N-methylamino group. | High | High |

| C6-position (ortho to -NHCH₃) | Activation from the electron-donating N-methylamino group. | High | High |

| C3-position (meta to -NHCH₃, ortho to -O-c-C₃H₅) | Some activation from the adjacent cyclopropoxy group. | Moderate | Moderate |

| C5-position (meta to both groups) | Least activated position on the ring. | Low | Low |

Note: This table is interactive and presents a qualitative prediction based on established chemical principles.

Applications in Advanced Organic Synthesis and Catalysis

Role as a Versatile Synthetic Building Block

As a synthetic building block, 2-Cyclopropoxy-N-methylaniline offers chemists a pre-functionalized aromatic amine that can be elaborated into more complex molecular structures. Aniline (B41778) derivatives are foundational components in the synthesis of a vast array of organic compounds, particularly nitrogen-containing heterocycles. mdpi.commsesupplies.comsigmaaldrich.com

The aniline moiety is a well-established precursor for constructing nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. msesupplies.comimpactfactor.orgnih.gov The N-methylaniline framework within this compound can participate in various cyclization strategies. For instance, aniline derivatives are known to undergo reactions to form macrocyclic arenes and other complex polycyclic systems. mdpi.com The presence of the cyclopropoxy group adds another layer of synthetic potential, as cyclopropane (B1198618) rings can be used to build spiro-fused heterocyclic systems or can undergo ring-opening reactions to introduce specific functionalities. researchgate.net

The N-methylaniline core is a key intermediate for producing a wide range of agrochemicals, dyes, and other specialized organic products. wikipedia.org The nitrogen atom can act as a nucleophile or be modified through various chemical transformations. For example, the N-alkyl groups of aniline derivatives can undergo novel phosphonomethylation reactions. nih.gov This versatility allows for the synthesis of a diverse library of more complex amines with tailored properties for applications in medicinal chemistry and materials science. impactfactor.org

Application in Asymmetric Catalysis

In the field of asymmetric catalysis, where the goal is the selective synthesis of a single enantiomer of a chiral molecule, aniline derivatives play a crucial role, often as part of the ligand scaffold that dictates the stereochemical outcome of a reaction.

The development of effective chiral catalysts is essential for modern organic synthesis. hueuni.edu.vn The Ruthenium(II)-Pheox (Pheox = phenyl oxazoline) catalyst system is a powerful tool for various asymmetric transformations, including cyclopropanation. hueuni.edu.vnacs.org The efficiency and selectivity of these catalysts can be finely tuned by modifying the electronic and steric properties of the ligands. Aniline derivatives are integral to these catalytic systems, and research has shown that the electronic nature of substituents on the aniline ring can significantly impact catalyst performance. For instance, in certain Ru(II)-Pheox catalyzed reactions, catalysts bearing an electron-donating group on the aromatic ring demonstrated the highest efficiency in terms of both yield and stereoselectivity. mdpi.com This principle allows for the rational design and optimization of catalysts like Ru(II)-Pheox for specific synthetic challenges. Furthermore, novel polymer-supported Ru(II)-Pheox catalysts have been developed to enhance reusability and efficiency in reactions such as N-H insertions. researchgate.net

Enantioselective cyclopropanation is a key reaction for synthesizing optically active cyclopropane rings, which are important structural motifs in many bioactive molecules. nih.govrsc.org Ru(II)-Pheox complexes have proven to be highly effective catalysts for the direct asymmetric cyclopropylphosphonation of N,N-dialkyl aniline derivatives. nih.govacs.org These reactions proceed with high yields and exceptional levels of stereocontrol, achieving high diastereoselectivities and enantioselectivities. nih.gov

The proposed mechanism for this transformation involves the generation of a ruthenium-carbene complex, which then reacts with an enamine or iminium intermediate formed from the aniline derivative. nih.govacs.org This catalytic cycle enables the efficient and highly stereoselective construction of functionalized cyclopropanes.

| Aniline Derivative Substrate | Catalyst System | Diastereoselectivity (trans/cis) | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|---|

| N,N-diethylaniline | Ru(II)-Pheox | >99:1 | 97 | 49 |

| p-bromo-N,N-diethylaniline | Ru(II)-Pheox | >99:1 | 96 | 45 |

| p-chloro-N,N-diethylaniline | Ru(II)-Pheox | >99:1 | 97 | 42 |

Design and Synthesis of Mechanistic Probes for Reaction Studies

Understanding reaction mechanisms is fundamental to the development of new and improved chemical transformations. N-cyclopropylanilines, a class of compounds structurally related to this compound, have been specifically designed and synthesized to serve as powerful mechanistic probes. nih.govresearchgate.net

The utility of these molecules as probes stems from the unique reactivity of the strained cyclopropyl (B3062369) ring. acs.org This ring can function as a "radical clock." When the aniline nitrogen undergoes a one-electron oxidation to form a radical cation, the high strain energy of the adjacent cyclopropyl ring facilitates a rapid and irreversible ring-opening reaction. acs.orgethz.ch The detection of products resulting from this ring-opening provides compelling evidence for a single-electron transfer (SET) mechanism. ethz.ch

This concept has been applied to elucidate the mechanism of nitrosation of N,N-dialkyl aromatic amines. nih.gov The use of N-cyclopropyl-N-alkylanilines as substrates led to the specific cleavage of the cyclopropyl group from the nitrogen atom. nih.govresearchgate.net This observation, along with the characterization of the resulting ring-opened products, supported a mechanism that proceeds through the formation of an amine radical cation intermediate. nih.gov Similarly, N-cyclopropylanilines have been developed to probe the oxidative properties of triplet-state photosensitizers in aqueous solutions, where the irreversible ring-opening outcompetes other potential reaction pathways, allowing for a clearer understanding of the primary oxidative events. acs.orgethz.ch

Derivatization Strategies for Enhanced Analytical and Research Purposes

The chemical modification of this compound through derivatization serves as a critical strategy for enhancing its utility in both analytical chemistry and broader research applications. Derivatization involves the targeted chemical conversion of the parent compound into a new substance with altered chemical and physical properties. wikipedia.org This process can improve detectability in analytical assays, facilitate purification, or create novel molecular scaffolds for further synthetic elaboration. The primary sites for derivatization on the this compound molecule are the secondary amine and the aromatic ring.

For analytical purposes, derivatization is often employed to introduce functionalities that are more amenable to specific detection methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). chromtech.comchromatographyonline.com For instance, attaching a chromophore or fluorophore can significantly enhance spectrophotometric or fluorescence detection, respectively, allowing for quantification at lower concentrations. nih.govbiomol.com In research settings, derivatization can be used to generate a library of related compounds for structure-activity relationship (SAR) studies or to introduce reactive handles for conjugation to other molecules or surfaces.

Common derivatization strategies applicable to anilines include acylation, sulfonation, and halogenation. These reactions can be tailored to modify the amine group or the aromatic ring, providing a versatile toolkit for the medicinal or materials chemist.

Acylation of the Amine

Acylation of the secondary amine in this compound is a straightforward and widely used derivatization technique. This reaction typically involves treating the aniline with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The resulting N-acyl derivative often exhibits increased thermal stability and improved chromatographic behavior compared to the parent amine. chromtech.com

Furthermore, the choice of acylating agent can be used to introduce specific functionalities. For example, reaction with a fluorinated acylating agent can enhance detection by electron capture detection (ECD) in gas chromatography. nih.gov Alternatively, acylation with a reagent containing a fluorescent tag can enable highly sensitive detection in HPLC. nih.gov

Sulfonylation of the Amine

Similar to acylation, sulfonylation involves the reaction of the secondary amine with a sulfonyl chloride, typically in the presence of a base, to form a stable sulfonamide. These derivatives are often highly crystalline and exhibit excellent chromatographic properties. The introduction of a sulfonyl group can also alter the electronic properties of the molecule, which can be useful in the context of developing new research compounds. Fluorescent sulfonyl chlorides, such as dansyl chloride, are commonly used as derivatizing reagents to create highly fluorescent derivatives for sensitive detection. nih.gov

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating nature of the cyclopropoxy and N-methylamino groups. This allows for the introduction of various substituents onto the ring, further diversifying the available derivatives.

Halogenation: The introduction of halogen atoms (e.g., bromine or chlorine) can be achieved using appropriate halogenating agents. Halogenated derivatives can serve as important synthetic intermediates, for example, in cross-coupling reactions to form more complex molecules. They can also be useful as internal standards in mass spectrometry-based analytical methods. spectroscopyonline.com

Nitration: Nitration of the aromatic ring introduces a nitro group, which can be subsequently reduced to a primary amine. This provides a handle for further derivatization, such as the introduction of dyes or other labels.

The table below summarizes some potential derivatization strategies for this compound, along with the reagents and potential applications of the resulting derivatives.

Interactive Data Table: Derivatization Strategies for this compound

| Derivatization Strategy | Reagent | Product Type | Potential Applications |

| Acylation | Acetyl Chloride | N-acetyl derivative | Improved GC-MS analysis, synthetic building block |

| Dansyl Chloride | N-dansyl derivative | HPLC with fluorescence detection, biological imaging | |

| Trifluoroacetic Anhydride | N-trifluoroacetyl derivative | Enhanced volatility for GC analysis | |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-tosyl derivative | Synthetic intermediate, protecting group |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted derivative | Intermediate for cross-coupling reactions, analytical standard |

| Nitration | Nitric Acid / Sulfuric Acid | Nitro-substituted derivative | Precursor for further functionalization |

These derivatization strategies provide a powerful means to expand the utility of this compound for a wide range of analytical and research purposes. By carefully selecting the appropriate derivatization reaction, researchers can tailor the properties of the molecule to meet the specific demands of their application.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Future synthetic endeavors towards 2-Cyclopropoxy-N-methylaniline and its derivatives will likely prioritize methodologies that offer superior selectivity and adhere to the principles of green chemistry. While classical methods for the synthesis of similar N-alkylanilines often involve the reaction of aniline (B41778) with methanol (B129727) over catalysts, these can sometimes lead to the formation of undesired N,N-dimethylated byproducts. google.com Modern approaches could circumvent such challenges.

One promising avenue is the refinement of catalytic cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed for the synthesis of various N-cyclopropylanilines. acs.org Future research could focus on adapting and optimizing this methodology for the efficient coupling of 2-cyclopropoxyaniline (B36105) with a methyl source, or N-methylaniline with a cyclopropoxy source, under milder and more sustainable conditions. This could involve the development of novel phosphine (B1218219) ligands or the use of more earth-abundant metal catalysts to replace palladium.

Furthermore, borrowing-hydrogen or hydrogen-autotransfer catalysis represents a highly atom-economical and environmentally benign strategy. researchgate.net This approach, which utilizes alcohols as alkylating agents with the liberation of water as the only byproduct, could be a focal point for developing a sustainable synthesis of this compound from 2-cyclopropoxyaniline and methanol. Research in this area would involve the design of robust and selective transition-metal catalysts, potentially based on iridium, ruthenium, or non-precious metals. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Buchwald-Hartwig Amination | High yields and functional group tolerance. acs.org | Development of sustainable catalysts (e.g., using earth-abundant metals) and milder reaction conditions. |

| Borrowing-Hydrogen Catalysis | High atom economy, use of renewable reagents (e.g., methanol), and environmentally benign (water as a byproduct). researchgate.net | Design of highly selective and reusable catalysts, and optimization of reaction parameters to prevent side reactions. |

| C-H Activation/Functionalization | Direct and efficient bond formation. | Identification of suitable directing groups and catalysts for the regioselective introduction of the cyclopropoxy or methyl group. |

Exploration of Undiscovered Reactivity Profiles and Transformations

The cyclopropoxy group in this compound is a latent source of reactivity waiting to be harnessed. The inherent strain energy of the three-membered ring can be released in various chemical transformations, leading to the formation of more complex molecular architectures. Future research should systematically explore the reactivity of this moiety under a diverse set of conditions.

A key area of investigation will be the controlled ring-opening of the cyclopropoxy group. This could be initiated by single-electron transfer (SET) oxidation of the aniline nitrogen, a process that has been observed in related N-cyclopropylanilines. acs.org Such a reaction would generate a radical cation, which could then undergo ring opening to form a distonic radical cation, a highly reactive intermediate capable of participating in a variety of downstream reactions. acs.org The influence of the N-methyl group and the position of the cyclopropoxy substituent on the stability and reactivity of these intermediates would be a crucial aspect of this research.

Furthermore, the interaction of the cyclopropoxy group with transition metals could unlock novel catalytic cycles. For instance, oxidative addition of the C-C or C-O bonds of the cyclopropoxy ring to a metal center could initiate a cascade of reactions, enabling the construction of intricate molecular scaffolds. The development of catalytic systems that can selectively activate and functionalize the cyclopropoxy group in the presence of the aniline moiety will be a significant challenge and a rewarding area of study.

Integration with Advanced Catalytic Systems and Biocatalysis for Complex Molecular Synthesis

The integration of this compound into advanced catalytic systems holds immense potential for the synthesis of complex molecules. For example, its unique electronic and steric properties could be exploited in the design of novel ligands for transition metal catalysis. The aniline nitrogen could serve as a coordination site, while the cyclopropoxy group could modulate the catalyst's reactivity and selectivity.

Biocatalysis offers a powerful and sustainable approach to the transformation of this compound. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the N-dealkylation of N-cyclopropyl-N-methylaniline. rsc.org Future research could explore the use of engineered enzymes to achieve highly selective transformations of this compound, such as regioselective hydroxylation of the aromatic ring or stereoselective modification of the cyclopropyl (B3062369) group. This would provide access to a wide range of chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

| Catalytic Approach | Potential Application | Research Objective |

| Transition Metal Catalysis | Synthesis of complex heterocyclic compounds through cyclopropoxy ring-opening and subsequent annulation reactions. | Development of catalysts that can selectively activate the C-C or C-O bonds of the cyclopropoxy group. |

| Biocatalysis (e.g., with Cytochrome P450) | Enantioselective synthesis of chiral derivatives through enzymatic hydroxylation or other transformations. rsc.org | Engineering of enzymes for enhanced activity and selectivity towards this compound. |

| Photocatalysis | Generation of reactive intermediates under mild conditions for novel bond formations. | Investigation of the photophysical properties of this compound and its behavior in photocatalytic cycles. |

Multiscale Computational Modeling for Complex Reactivity Prediction and Design

Computational modeling will be an indispensable tool for elucidating the complex reactivity of this compound and for the rational design of new reactions and catalysts. utep.edu Density functional theory (DFT) calculations can be employed to investigate the mechanism of various transformations, such as the ring-opening of the cyclopropoxy group and the N-dealkylation reactions. rsc.org These studies can provide valuable insights into the transition state geometries, activation energies, and reaction pathways, helping to explain observed reactivity and predict the outcome of new reactions.

For instance, computational studies on N-cyclopropyl-N-methylaniline have provided insights into the regioselectivity of its N-dealkylation catalyzed by cytochrome P450. rsc.org Similar in silico investigations on this compound could predict its metabolic fate and guide the design of derivatives with improved stability or desired metabolic profiles.

Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of this compound in complex environments, such as in the active site of an enzyme or in solution with a catalyst. This can provide a deeper understanding of the non-covalent interactions that govern its reactivity and selectivity. The integration of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM) will be particularly powerful for modeling enzymatic reactions involving this substrate.

Design of Next-Generation Mechanistic Probes for Elucidating Intricate Reaction Pathways

The unique reactivity of the cyclopropyl group makes aniline derivatives containing this moiety valuable as mechanistic probes. acs.orgresearchgate.net For example, N-cyclopropylanilines have been used as probes for single-electron transfer (SET) processes, as the irreversible ring-opening of the cyclopropyl group upon oxidation serves as a clear indicator of an SET event. acs.org

Future research could focus on the design and synthesis of novel mechanistic probes based on the this compound scaffold. By strategically placing isotopic labels (e.g., deuterium, carbon-13) or reporter groups on the molecule, it would be possible to track the fate of different atoms during a chemical reaction and gain detailed insights into the reaction mechanism. For instance, the use of isotopically labeled this compound in combination with advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, could help to elucidate complex reaction pathways and identify transient intermediates.

The development of fluorogenic probes based on this scaffold could also be a promising direction. In such a probe, the ring-opening of the cyclopropoxy group could trigger a fluorescence response, allowing for the real-time monitoring of chemical reactions. These next-generation probes would be invaluable tools for studying a wide range of chemical and biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopropoxy-N-methylaniline, and how can reaction intermediates be characterized?

- Methodological Answer : A common approach involves nucleophilic substitution or Ullmann-type coupling reactions. For example, substituting a halogen atom (e.g., Cl or Br) on an aniline derivative with cyclopropoxide under basic conditions. Intermediates should be characterized via /-NMR to confirm regioselectivity and LC-MS for purity assessment. Evidence from analogous compounds (e.g., 4-methoxy-2-methylaniline synthesis via condensation with ketones) supports the use of spectroscopic validation .

Q. How can researchers optimize purification techniques for this compound to minimize byproducts?

- Methodological Answer : Column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1) is effective for separating polar byproducts. Recrystallization from methanol or ethanol can further enhance purity. Monitoring via TLC (silica gel, UV-active spots) is critical to track elution profiles, as demonstrated in structurally similar nitroaniline derivatives .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of C-O-C (cyclopropoxy) stretches near 1100–1250 cm and N–H (secondary amine) absorption at ~3350 cm.

- NMR : -NMR should show cyclopropane protons as a multiplet (δ 0.5–1.5 ppm) and methoxy/methyl groups as singlets (δ 3.2–3.8 ppm). Compare with databases for nitroaniline analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Include exact-exchange corrections (as in Becke’s 1993 work) to improve accuracy for thermochemical properties like bond dissociation energies . Solvent effects can be modeled using the polarizable continuum model (PCM).

Q. What strategies resolve contradictions in reported reaction yields for cyclopropoxy-substituted anilines?

- Methodological Answer : Discrepancies often arise from steric hindrance or solvent polarity effects. Systematic screening of bases (e.g., KCO vs. NaH) and solvents (DMF vs. THF) is recommended. Kinetic studies via in situ IR or HPLC can identify rate-limiting steps. For example, Lee-Yang-Parr correlation functionals (1988) can model solvent interactions to rationalize yield variations .

Q. How does X-ray crystallography validate the conformational stability of this compound?

- Methodological Answer : Single-crystal X-ray diffraction at 173 K (as in Acta Crystallographica studies) reveals bond angles and torsional strains. For cyclopropoxy groups, expect C–C–C angles near 60°, with weak intermolecular C–H⋯O hydrogen bonds stabilizing the lattice. Refinement software (e.g., SHELXL) should achieve R-factors < 0.05 for high confidence .

Q. What are the challenges in analyzing environmental degradation products of this compound?

- Methodological Answer : Use GC-MS with electron-capture detection (ECD) for trace nitro or amine derivatives. Accelerated degradation studies under UV/ozone exposure can simulate environmental conditions. Lack of ecological data (as noted in safety sheets) necessitates spiking experiments with isotopically labeled analogs (e.g., -cyclopropane) for pathway elucidation .

Methodological Notes

- Computational Studies : Prioritize functionals with exact-exchange terms (e.g., B3LYP) for thermochemical accuracy .

- Synthetic Optimization : Cross-reference NMR data with structurally validated compounds (e.g., 4-methoxy-2-methylaniline) to avoid misassignment .

- Analytical Gaps : Address missing toxicity/ecological data via collaborative studies with environmental chemistry labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.